molecular formula C₂₉H₂₇NO₇ B1139937 2-[(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione CAS No. 97276-96-5

2-[(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione

Cat. No.: B1139937
CAS No.: 97276-96-5
M. Wt: 501.53
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione is a complex organic compound with a unique structure that includes a hexahydropyrano[3,2-d][1,3]dioxin ring system

Mechanism of Action

Target of Action

Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside is a compound of significant importance in the biomedical field . It is profoundly efficacious against viral infections caused by distinct strains . This compound’s chemical intricacy unveils tremendous potential as a promising therapeutic agent .

Mode of Action

It is known to be utilized within targeted drug delivery systems , suggesting that it may interact with its targets in a specific and directed manner.

Biochemical Pathways

Given its efficacy against viral infections , it can be inferred that it likely interacts with pathways related to viral replication or host immune response.

Result of Action

The compound is known to be efficacious against viral infections caused by distinct strains . This suggests that the result of its action is the inhibition of viral replication or enhancement of the host’s immune response against the virus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione involves multiple steps, including the formation of the hexahydropyrano[3,2-d][1,3]dioxin ring system and the subsequent attachment of the isoindole-1,3-dione moiety. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the yield and purity of the compound while minimizing the use of hazardous reagents and reducing waste .

Chemical Reactions Analysis

Types of Reactions

2-[(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27NO7/c1-33-29-23(30-26(31)20-14-8-9-15-21(20)27(30)32)25(34-16-18-10-4-2-5-11-18)24-22(36-29)17-35-28(37-24)19-12-6-3-7-13-19/h2-15,22-25,28-29H,16-17H2,1H3/t22-,23-,24-,25-,28?,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDHLSHOGOVBCQ-DIFZJPFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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